Sodium glycinate
Overview
Description
A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter.
Scientific Research Applications
CO2 Capture and Absorption
Sodium glycinate has been extensively studied for its role in CO2 capture from gas streams, such as sour natural gas and flue gas. Research has demonstrated its effectiveness in this area, exploring various aspects like kinetics, modeling, and efficiency of CO2 capture and absorption processes.
Pilot Plant Studies : this compound was tested in a pilot plant for its suitability in capturing CO2 from power plant flue gases. It was compared with potassium glycinate, and while both showed similar operational characteristics, this compound demonstrated significant energy demands for regeneration, impacting its overall efficiency (Rabensteiner et al., 2015).
Modeling CO2 Capture : Modeling efforts using techniques like Adaptive Boosting and Regression Trees have been employed to assess the CO2 loading capacity of this compound solutions, enhancing our understanding of its efficiency under different conditions (Saghafi et al., 2017).
Solubility Studies : The solubility of CO2 in this compound solutions has been measured under various conditions, revealing that its effectiveness surpasses other aqueous absorbents like MEA and TIPA. These studies are crucial in determining the optimal conditions for CO2 capture (Song et al., 2006).
ANFIS Modeling : The use of Adaptive Network-based Fuzzy Inference System (ANFIS) has provided accurate estimates of CO2 solubility in this compound solutions, offering a valuable tool for process engineers in the field of gas emission treatment (Baghban et al., 2017).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium glycinate is involved in several biochemical reactions. It acts as an allosteric regulator of NMDA receptors and inhibits spinal cord neurotransmitters . This compound interacts with enzymes such as glycine cleavage system and serine hydroxymethyltransferase, which are crucial for its degradation and synthesis . Additionally, it forms complexes with metal ions like copper and silver, enhancing its solubility and reactivity in aqueous solutions .
Cellular Effects
This compound influences various cellular processes. It serves as a building block for proteins, including collagen, which is essential for the structure of bones, skin, muscles, and connective tissues . This compound also plays a role in nerve signal transmission and detoxification processes. It impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors and other neurotransmitter systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for metal ions, forming complexes that participate in various biochemical reactions . This compound also influences enzyme activity, either by inhibition or activation, and modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as pH and buffer concentration. Studies have shown that this compound crystallizes from frozen solutions at an intermediate rate, forming a eutectic mixture with a melting temperature of -17.8°C . Long-term effects on cellular function include potential changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it acts as a nutrient and neurotransmitter, supporting normal cellular functions. At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects observed in studies include alterations in neurotransmitter levels and potential neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Its degradation occurs through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . This compound also participates in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation are influenced by its ability to form complexes with metal ions, which enhances its solubility and reactivity .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions influence its activity and function, contributing to its role in cellular metabolism and signaling pathways .
Properties
{ "Design of the Synthesis Pathway": "Sodium glycinate can be synthesized by reacting glycine with sodium hydroxide.", "Starting Materials": [ "Glycine", "Sodium hydroxide" ], "Reaction": [ "Dissolve glycine in water", "Add sodium hydroxide to the glycine solution", "Stir the mixture until the glycine is completely dissolved", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Concentrate the solution by evaporating the water", "Crystallize the product by adding ethanol to the concentrated solution", "Collect the crystals by filtration", "Dry the crystals to obtain pure sodium glycinate" ] } | |
CAS No. |
6000-44-8 |
Molecular Formula |
C2H5NNaO2 |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
sodium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI Key |
HXFCUMCLVYNZDM-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.[Na+] |
Canonical SMILES |
C(C(=O)O)N.[Na] |
6000-44-8 | |
physical_description |
Liquid |
Related CAS |
56-40-6 (Parent) |
sequence |
G |
Synonyms |
Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sodium glycinate a promising absorbent for CO2 capture?
A1: this compound exhibits several advantageous properties for CO2 capture, including low vapor pressure, low viscosity, high chemical reactivity with CO2, and a remarkable potential for CO2 removal from flue gases. [] []
Q2: How does this compound compare to other CO2 absorbents, such as monoethanolamine (MEA)?
A2: Studies comparing this compound with MEA have shown that while its CO2 removal efficiency might be lower, it offers advantages in regeneration energy requirements and absorption rate. [] [] this compound solutions also exhibit higher viscosity and corrosion rates compared to MEA. []
Q3: What is the impact of this compound concentration on CO2 absorption?
A3: Research indicates that higher concentrations of this compound solutions lead to higher CO2 absorption capacity but lower absorption load. [, ]
Q4: How does temperature influence CO2 absorption by this compound solutions?
A4: Experimental studies have demonstrated that the CO2 absorption rate of this compound solutions is significantly influenced by temperature. [, ] Increasing the temperature generally leads to higher absorption rates. []
Q5: What is the optimal regeneration temperature for this compound solutions used in CO2 absorption?
A5: Research suggests that the optimal regeneration temperature for this compound solutions, particularly a mixture of 1.5 kmol/m3 AMP and 0.6 kmol/m3 SG, is 378 K. []
Q6: Can captured CO2 be utilized effectively when using this compound as an absorbent?
A6: Yes, one study demonstrated the integration of this compound absorption with ethylene carbonate synthesis, utilizing over 90% of the captured CO2. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C2H4NNaO2, and its molecular weight is 97.05 g/mol. [ Not directly stated in the provided abstracts, but this is publicly available information]
Q8: What spectroscopic techniques have been used to characterize this compound?
A8: Several spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, X-ray diffraction (XRD), and Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA), have been employed to characterize this compound. [, ] Additionally, Raman spectroscopy has been used to study microhydrated this compound. [] Researchers have also utilized solid-state near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to analyze glycine in various charge states, including this compound. []
Q9: How has computational chemistry been applied in researching this compound?
A10: Computational methods, particularly the Adaptive Network-based Fuzzy Inference System (ANFIS) and radial basis function artificial neural networks (RBFANN), have been successfully employed to predict the CO2 loading capacity of this compound solutions. [, ] Additionally, researchers have used MP2/6-311++G(d,p) level calculations to investigate the sequential microhydration of this compound. []
Q10: Are there other applications of this compound besides CO2 capture?
A11: Yes, this compound finds use as a buffering agent in pharmaceutical formulations, particularly in intravenous theophylline preparations to improve tolerability. [, ] It is also used as a food additive. [] Additionally, it can be used for cleaning tarnished silver objects due to its ability to form soluble complexes with silver sulfide. [] Moreover, this compound serves as an intermediate in the synthesis of glyphosate, a widely used herbicide. []
Q11: How does this compound affect the release of theophylline in pharmaceutical formulations?
A12: Studies have shown that theophylline this compound, when used in formulations like suppositories, can modify the release profile of theophylline. The release rate can be influenced by factors such as the suppository base and the presence of release modifiers like PEG 1500 and HPMC. []
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